molecular formula C26H21N3O3 B11558891 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11558891
M. Wt: 423.5 g/mol
InChI Key: XYLGTLOTMSTXFK-OGLMXYFKSA-N
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Description

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a naphthalene ring, an amide group, and a benzoate ester, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalene-1-amine with acetic anhydride to form N-(naphthalen-1-yl)acetamide. This intermediate is then reacted with benzoyl chloride in the presence of a base to form the final ester compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Phenyl benzoate

Comparison

Compared to similar compounds, 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate is unique due to the presence of the naphthalene ring and the amide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H21N3O3/c30-25(18-27-24-12-6-10-20-7-4-5-11-23(20)24)29-28-17-19-13-15-22(16-14-19)32-26(31)21-8-2-1-3-9-21/h1-17,27H,18H2,(H,29,30)/b28-17+

InChI Key

XYLGTLOTMSTXFK-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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